molecular formula C27H26ClN3O2S B11219643 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11219643
M. Wt: 492.0 g/mol
InChI Key: RIQGKZQRCHFNPO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure It contains multiple functional groups, including a chlorophenyl group, a dimethylphenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps. The starting materials typically include 4-chlorophenylamine and 2,4-dimethylphenylamine. These amines undergo a series of reactions, including condensation, cyclization, and thioxo group introduction, under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. industrial methods often incorporate continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione
  • 1-(2,4-dimethylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has a unique structure that imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H26ClN3O2S

Molecular Weight

492.0 g/mol

IUPAC Name

10-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4,9-dimethyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C27H26ClN3O2S/c1-15-5-11-21(17(3)13-15)29-25(32)23-24-20-14-16(2)6-12-22(20)33-27(23,4)31(26(34)30-24)19-9-7-18(28)8-10-19/h5-14,23-24H,1-4H3,(H,29,32)(H,30,34)

InChI Key

RIQGKZQRCHFNPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C=CC(=C4)C)OC2(N(C(=S)N3)C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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